3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoropropanesulfonyl group and a pyrrolidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyridazine ring .
Scientific Research Applications
3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The trifluoropropanesulfonyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidinylmethoxy group can interact with specific proteins or enzymes, modulating their activity. These interactions can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar pyridazine core but differs in the substituents attached to the ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, exhibit similar biological activities and are used in medicinal chemistry.
Pyridazine and pyridazinone derivatives: These compounds have a similar pyridazine ring structure and are known for their diverse pharmacological activities.
Uniqueness
The uniqueness of 3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoropropanesulfonyl group enhances its stability and reactivity, while the pyrrolidinylmethoxy group provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C13H18F3N3O3S |
---|---|
Molecular Weight |
353.36 g/mol |
IUPAC Name |
3-methyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C13H18F3N3O3S/c1-10-2-3-12(18-17-10)22-9-11-4-6-19(8-11)23(20,21)7-5-13(14,15)16/h2-3,11H,4-9H2,1H3 |
InChI Key |
LBKRQGNOCIZDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.